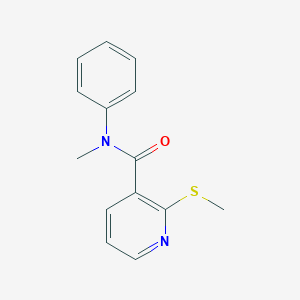
1-Methyl-3-(3-methylbutan-2-yloxy)pyrazol-4-amine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-Methyl-3-(3-methylbutan-2-yloxy)pyrazol-4-amine;hydrochloride” is a chemical compound with the CAS Number: 2287271-59-2 . It has a molecular weight of 219.71 .
Molecular Structure Analysis
The IUPAC name for this compound is 1-methyl-3-((3-methylbutan-2-yl)oxy)-1H-pyrazol-4-amine hydrochloride . The InChI code is 1S/C9H17N3O.ClH/c1-6(2)7(3)13-9-8(10)5-12(4)11-9;/h5-7H,10H2,1-4H3;1H .Physical and Chemical Properties Analysis
This compound is a powder at room temperature .Applications De Recherche Scientifique
Synthesis and Characterization
The compound has been a subject of interest in the synthesis and characterization of various pyrazole derivatives. Studies have detailed the process of reacting hydroxymethyl pyrazole derivatives with primary amines to yield compounds with potential bioactivities. These compounds have undergone extensive characterization, including FT-IR, UV–visible, proton NMR spectroscopy, mass spectroscopy, and single-crystal X-ray crystallography. Their biological activities, particularly against breast cancer and microbes, have been explored, underscoring the compound's significance in medicinal chemistry (Titi et al., 2020).
Reaction Activation Techniques
Another aspect of research has focused on the microwave activation of reactions between 1,3,5-trisubstituted pyrazole-4-carbaldehydes and sterically hindered aminoalcohols. This work demonstrates the role of microwave activation in facilitating the formation of 2-hydroxyalkylimines of pyrazole-4-carbaldehyde, showcasing an efficient method for the synthesis of complex pyrazole-based structures (Papernaya et al., 2018).
Chemical Properties and Reactivity
Research into the chemical properties and reactivity of pyrazole derivatives includes the development of chelating agents and exploration of their potential applications. The focus on condensation reactions, particularly involving l-(hydroxymethyl)pyrazole, with various amines to produce compounds with complete substitution by pyrazol-1-ylmethyl groups, indicates a broad interest in manipulating pyrazole chemistry for creating functionally diverse molecules (Driessen, 2010).
Heterocyclic System Synthesis
Studies have also delved into the synthesis of new heterocyclic systems involving pyrazole derivatives, such as spiro-fused (C2)-azirino-(C4)-pyrazolones. These works emphasize the compound's utility in generating novel molecular architectures through specific reaction conditions, further highlighting its versatility in organic synthesis (Holzer et al., 2003).
Safety and Hazards
The compound has been classified with the following hazard statements: H315, H319, H335 . These indicate that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These statements provide guidance on how to handle and store the compound safely.
Propriétés
IUPAC Name |
1-methyl-3-(3-methylbutan-2-yloxy)pyrazol-4-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O.ClH/c1-6(2)7(3)13-9-8(10)5-12(4)11-9;/h5-7H,10H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VETPHQWFJZRUCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)OC1=NN(C=C1N)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

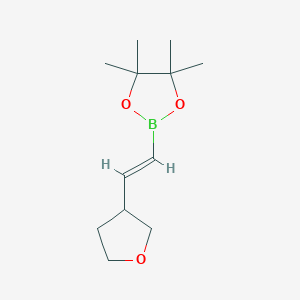
![(3E)-1-acetyl-4-[(4-fluorophenyl)methyl]-3-[(4-methoxyphenyl)methylidene]piperazine-2,5-dione](/img/structure/B2533591.png)
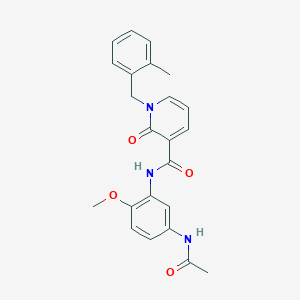

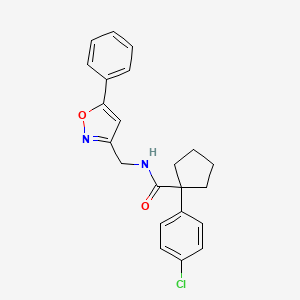
![2-Methyl-5-(morpholino(4-nitrophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2533599.png)


![N-[cyano(3,5-dichlorophenyl)methyl]-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B2533607.png)
![3-[4-(3,5-Dimethyl-pyrazol-1-yl)-phenyl]-propionic acid](/img/structure/B2533608.png)
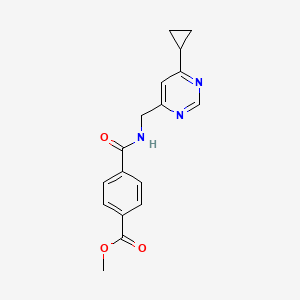
![N-1,3-benzodioxol-5-yl-2-[3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl]acetamide](/img/structure/B2533610.png)
